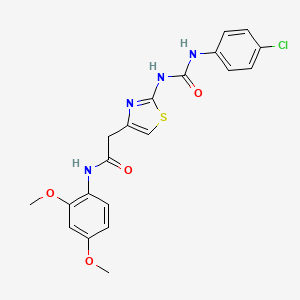
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule featuring a thiazole ring, a urea linkage, and an acetamide moiety. Its unique structural characteristics suggest potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Features
- Molecular Formula : C20H19ClN4O2S
- Molecular Weight : Approximately 414.9 g/mol
- Key Functional Groups :
- Thiazole ring: Known for diverse biological activities.
- Urea linkage: Enhances hydrogen bonding capabilities.
- Acetamide moiety: Contributes to solubility and bioavailability.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide | Thiazole, urea, acetamide | Potential anticancer properties |
| N-[4-chlorophenyl]-1,3-thiazole-2-carboxamide | Thiazole ring with carboxamide | Cytotoxic effects on cancer cells |
| 5-methylthiazole-2-carboxylic acid derivatives | Thiazole with carboxylic acid | Antibacterial properties |
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that This compound effectively reduced cell viability in vitro through multiple mechanisms:
- Induction of apoptosis via the mitochondrial pathway.
- Inhibition of the AKT/mTOR signaling pathway.
- Activation of caspases leading to programmed cell death.
Antibacterial Activity
The presence of the thiazole ring and urea linkage suggests potential antibacterial activity. Similar compounds have been shown to exhibit efficacy against Gram-positive bacteria.
Table 2: Antibacterial Activity Comparison
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| N-[4-chlorophenyl]-1,3-thiazole-2-carboxamide | Escherichia coli | 15 µg/mL |
| 5-methylthiazole derivatives | Bacillus subtilis | 20 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may bind to enzyme active sites, inhibiting their catalytic functions.
- Receptor Modulation : The compound may influence receptor activity involved in cell signaling pathways.
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-28-15-7-8-16(17(10-15)29-2)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-12(21)4-6-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIQTNRRXAFKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













